![molecular formula C27H31N3O4S B7710068 N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide](/img/structure/B7710068.png)
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for various neurological disorders. ABX-1431 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mecanismo De Acción
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By blocking FAAH, N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide increases the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the levels of endocannabinoids in the brain, which can modulate various physiological processes such as pain perception, mood, and inflammation. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its potent analgesic and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain and anxiety disorders. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models. One of the limitations of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 3-acetylphenylboronic acid and 3-chloro-4-methoxybenzaldehyde to form 3-acetyl-4-methoxyphenylboronic acid. This intermediate is then reacted with benzylsulfonamide to form the benzylsulfonamide derivative. Finally, the benzylsulfonamide derivative is treated with 4-methoxybenzoyl chloride to yield N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has been studied extensively in preclinical models of various neurological disorders, including neuropathic pain, anxiety, depression, and multiple sclerosis. The drug has been shown to have potent analgesic and anxiolytic effects, as well as anti-inflammatory and neuroprotective properties. N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has also shown promise in reducing the symptoms of multiple sclerosis and improving motor function in animal models.
Propiedades
IUPAC Name |
N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-20-8-7-11-24(21(20)2)29-14-16-30(17-15-29)27(31)23-12-13-25(34-3)26(18-23)35(32,33)28-19-22-9-5-4-6-10-22/h4-13,18,28H,14-17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERGASSLRCNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.